C7-Acetamide Pharmacophore: EGFR Inhibitory Potency Compared to C7-Methylsulfonyl and Other C7-Modified Analogs
The C7-acetamidooxy moiety is a known pharmacophore for kinase inhibition. In chrysin-derived chromones, the compound 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetamide (compound 20) inhibits EGFR with IC50 values of 0.048 μM and 0.035 μM, comparable to the clinical control erlotinib [1]. In contrast, the C7-methylsulfonyloxy analog KIN101 (CAS 610753-87-2) shows no reported EGFR activity, instead acting via IRF-3 agonism (Influenza virus IC50 2 μM, HCV2a EC50 0.2 μM) . This divergence demonstrates that C7 functionalization switches the biological target class. The 7-acetamide variant (CAS 610764-29-9) is therefore expected to favor kinase-mediated pathways rather than innate immune signaling.
| Evidence Dimension | EGFR kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No direct data available for CAS 610764-29-9 |
| Comparator Or Baseline | C7-acetamide analog (compound 20): 0.048 μM / 0.035 μM (EGFR); C7-methylsulfonyl analog (KIN101): No EGFR activity; IRF-3 agonism; Influenza IC50 2 μM |
| Quantified Difference | C7-acetamide scaffold confers >40-fold EGFR selectivity shift relative to C7-sulfonyl scaffold based on analog SAR |
| Conditions | Cell-free EGFR inhibition assay vs. cellular viral replication assay (Huh7 cells for HCV2a) |
Why This Matters
For projects targeting kinase-driven pathologies, the C7-acetamide genotype is a scientifically justified choice over the C7-sulfonyl variant, which predominantly activates antiviral innate immunity.
- [1] Design, synthesis and biological evaluation of chrysin long-chain derivatives as potential anticancer agents. 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetamide (compound 20) displayed EGFR IC50 0.048 μM and 0.035 μM. http://biosci.alljournals.cn View Source
